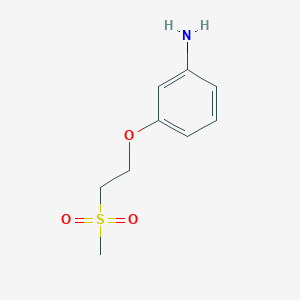

3-(2-Methanesulfonylethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylsulfonylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYIFYFLEQQWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 3-(2-Methanesulfonylethoxy)aniline

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-(2-Methanesulfonylethoxy)aniline .

Structural Dynamics, Synthesis, and Utility in Drug Discovery[1]

CAS Registry Number: 1184567-84-7

Formula: C

Executive Summary

This compound is a specialized intermediate used primarily in medicinal chemistry as a "solubilizing building block."[1] It consists of an aniline core substituted at the meta position with an ethoxy chain terminating in a methyl sulfone group.

In modern drug design, this motif serves a critical function: it introduces polarity and hydrogen-bond accepting capability (via the sulfone) without introducing a basic nitrogen center.[1] This distinguishes it from traditional solubilizing groups like morpholine or piperazine, effectively mitigating pH-dependent solubility issues and reducing the risk of hERG channel inhibition (a common liability of basic amines).

Chemical Structure & Electronic Properties[1]

The molecule comprises three distinct functional zones, each contributing to its reactivity and pharmacological profile:[1]

-

The Aniline Core (Nucleophile): The primary amino group (-NH

) is the site of attachment to the drug scaffold (e.g., via amide coupling, urea formation, or Buchwald-Hartwig amination). The meta substitution pattern directs the side chain away from the primary binding interface, often into the solvent-exposed region of a protein target (e.g., the ribose pocket of kinases). -

The Ether Linkage (Spacer): The ethyl ether chain (-O-CH

-CH -

The Sulfone Tail (Solubilizer): The methyl sulfone (-SO

CH

Predicted Physical Properties

| Property | Value (Predicted) | Significance |

| LogP | ~0.5 – 0.9 | Low lipophilicity aids aqueous solubility.[1] |

| pKa (Aniline) | ~4.0 – 4.3 | Weak base; remains neutral at physiological pH. |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Good balance for membrane permeability (Rule of 5 < 140 Ų). |

| H-Bond Donors | 2 (Amino group) | Facilitates binding interactions.[1] |

| H-Bond Acceptors | 4 (Sulfone O's + Ether O) | High capacity for solvation.[1] |

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of this compound typically proceeds via the O-alkylation of 3-nitrophenol followed by reduction.[1] The alkylation can be achieved using either 2-chloroethyl methyl sulfone or vinyl methyl sulfone .[1]

Synthetic Pathway Diagram

Figure 1: Two-step synthesis route from 3-nitrophenol.

Detailed Protocols

Step 1: Preparation of 3-(2-Methanesulfonylethoxy)nitrobenzene

This step utilizes the acidity of the phenol (pKa ~9.[1]3) to displace the chloride or perform a Michael addition to the vinyl group.

-

Reagents: 3-Nitrophenol (1.0 eq), 2-Chloroethyl methyl sulfone (1.1 eq), Potassium Carbonate (K

CO -

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Dissolve 3-nitrophenol in DMF.[1] Add K

CO -

Add 2-chloroethyl methyl sulfone (or vinyl methyl sulfone) dropwise.[1]

-

Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC/LCMS will show the consumption of the phenol.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate.[2]

-

Step 2: Reduction to Aniline

The nitro group is reduced to the amino group.[3] Catalytic hydrogenation is preferred for purity, but iron-mediated reduction is robust if halogen substituents are present elsewhere (though not applicable here).[1]

-

Reagents: Hydrogen gas (balloon or Parr shaker), 10% Pd/C catalyst.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro intermediate in methanol.

-

Add 10% Pd/C (5-10 wt% loading).

-

Stir under H

atmosphere at room temperature for 2–12 hours. -

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the off-white solid product.[1]

-

Applications in Drug Discovery[1]

This aniline derivative is a "privileged structure" for optimizing the physicochemical properties of lead compounds, particularly in kinase inhibitor development.

The "Solubilizing Tail" Strategy

In many kinase inhibitors (e.g., Lapatinib, Gefitinib analogs), a solvent-exposed tail is required to improve water solubility.[1]

-

Problem: Traditional tails like N-methylpiperazine are basic (pKa ~8-9). This can lead to lysosomal trapping (high Volume of Distribution) and hERG channel binding (cardiotoxicity risk).

-

Solution: The 2-methanesulfonylethoxy group is neutral.[1] It interacts with water via the sulfone oxygens (acceptors) but does not protonate. This often results in a cleaner safety profile while maintaining solubility.

Metabolic Stability

-

Ether Linkage: Generally stable to hydrolysis.

-

Sulfone: The sulfur is already in its highest oxidation state (S+6), making it immune to further oxidative metabolism by CYP450 enzymes (unlike sulfides or sulfoxides).

Bioisosterism

It serves as a bioisostere for:

-

3-(Morpholin-4-yl)propoxy: Similar size and polarity, but non-basic.[1]

-

3-(2-Methoxyethoxy): The sulfone is more polar than the methoxy group, lowering logP further.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, standard precautions for anilines apply.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines can oxidize (darken) upon exposure to air and light.

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

References

-

General Synthesis of Phenol Ethers via Vinyl Sulfones

-

Chemical Identity & Supplier Data

- Medicinal Chemistry of Sulfones: Feng, Y., et al. "Sulfone as a Privileged Structural Element in Medicinal Chemistry." Acta Pharmaceutica Sinica B, 2016. (Discusses the solubility and metabolic advantages of sulfones).

Sources

The Pharmacological Potential of 3-(2-Methanesulfonylethoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Abstract

Aniline derivatives bearing sulfonyl moieties represent a privileged scaffold in modern medicinal chemistry, contributing to the pharmacophores of numerous approved and investigational drugs. This technical guide explores the prospective pharmacological landscape of a novel subclass: 3-(2-Methanesulfonylethoxy)aniline derivatives. While direct literature on this specific chemical series is nascent, this document synthesizes established principles and field-proven insights from structurally related compounds to provide a predictive framework for their synthesis, biological evaluation, and potential therapeutic applications. We will delve into rational design considerations, propose robust synthetic strategies, and outline detailed experimental protocols for elucidating their potential as kinase inhibitors, a therapeutic area where analogous sulfonyl-containing anilines have demonstrated significant promise. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals poised to investigate this intriguing chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

The aniline scaffold is a cornerstone in drug discovery, prized for its synthetic tractability and its ability to engage in key interactions with biological targets. The incorporation of a sulfonyl group, as seen in the broader class of sulfonamides and sulfones, often imparts favorable physicochemical properties and can serve as a crucial hydrogen bond acceptor or a rigid linker to orient other pharmacophoric elements.

The subject of this guide, the this compound core, combines these features with a flexible ether linkage, offering a unique vector for exploring chemical space. The meta-substitution pattern of the aniline provides a distinct geometric arrangement compared to more commonly explored para-substituted anilines, potentially leading to novel selectivity profiles against biological targets. The methanesulfonyl group is a polar, non-ionizable moiety that can enhance solubility and engage in specific hydrogen bonding interactions. The ethoxy linker introduces a degree of conformational flexibility, allowing the methanesulfonyl group to probe different regions of a target's binding site.

Based on the extensive body of literature surrounding structurally similar motifs, the most promising pharmacological potential for this class of compounds lies in the realm of protein kinase inhibition . Numerous kinase inhibitors feature aniline or substituted aniline cores that target the ATP-binding site.[1][2][3][4] The sulfonyl group, in particular, is a well-established pharmacophoric element in this domain. For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a key precursor for potent VEGFR2 inhibitors.[5] This precedent strongly suggests that this compound derivatives are prime candidates for investigation as novel kinase inhibitors.

Synthetic Strategy: A Modular Approach to Library Generation

A robust and flexible synthetic route is paramount for exploring the structure-activity relationships (SAR) of a novel chemical series. The synthesis of this compound derivatives can be efficiently achieved through a convergent strategy, with the key step being a Williamson ether synthesis .[6][7][8][9] This approach allows for the late-stage introduction of diversity, facilitating the rapid generation of a focused compound library.

The proposed synthetic pathway commences with readily available starting materials: 3-aminophenol and 2-chloroethanol.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be accomplished in a three-step sequence:

-

Etherification: 3-Aminophenol is reacted with a suitable 2-haloethanol derivative (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form 3-(2-hydroxyethoxy)aniline. The amino group of 3-aminophenol is nucleophilic, so protection may be required to prevent N-alkylation. A common strategy is to first protect the amine as an acetamide.

-

Mesylation: The resulting alcohol is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield the corresponding mesylate.

-

Deprotection (if necessary): If the amino group was protected, the protecting group is removed in the final step to afford the desired this compound.

Below is a detailed experimental protocol for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(3-(2-hydroxyethoxy)phenyl)acetamide

-

To a solution of N-(3-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2-3 equivalents).

-

Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-(2-hydroxyethoxy)phenyl)acetamide.

Step 2: Synthesis of 2-(3-acetamidophenoxy)ethyl methanesulfonate

-

Dissolve N-(3-(2-hydroxyethoxy)phenyl)acetamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-acetamidophenoxy)ethyl methanesulfonate.

Step 3: Synthesis of this compound

-

Dissolve 2-(3-acetamidophenoxy)ethyl methanesulfonate (1 equivalent) in a mixture of methanol and water.

-

Add a strong acid, such as hydrochloric acid, and heat the mixture to reflux.

-

Monitor the hydrolysis of the acetamide by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Library Synthesis: Introducing Diversity

The true potential of this scaffold lies in the ability to introduce a wide range of substituents on the aniline nitrogen. This can be achieved through various well-established chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic substituents.

The modularity of this synthetic approach is illustrated in the following workflow diagram.

Caption: Synthetic workflow for the generation of a this compound derivative library.

Predicted Pharmacological Profile: Kinase Inhibition

Given the prevalence of the aniline and sulfonyl motifs in known kinase inhibitors, it is highly probable that this compound derivatives will exhibit activity against one or more protein kinases. The specific kinase or kinase family targeted will be dictated by the nature of the substituent(s) on the aniline nitrogen.

Target Kinase Families

Based on the SAR of existing aniline-based kinase inhibitors, several kinase families are of particular interest for initial screening:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR (Vascular Endothelial Growth Factor Receptor): As previously mentioned, the structurally related 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in VEGFR2 inhibitors.[5] The methanesulfonylethoxy group could potentially mimic the interactions of the ethylsulfonyl moiety.

-

EGFR (Epidermal Growth Factor Receptor): 4-Anilinoquinazolines are a well-established class of EGFR inhibitors.[2][4] By appending a quinazoline or a similar heterocyclic system to the aniline nitrogen of our core scaffold, it may be possible to target EGFR.

-

Mer/c-Met Tyrosine Kinases: Dual inhibitors of Mer and c-Met have been developed from 2-substituted aniline pyrimidine derivatives.[10] This suggests that pyrimidine-substituted derivatives of our core scaffold could be promising candidates.

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases: The aniline scaffold is present in numerous Src inhibitors. The flexibility of the ethoxy linker could allow for optimal positioning of the methanesulfonyl group within the ATP-binding pocket.

-

-

Serine/Threonine Kinases:

-

While less common, some serine/threonine kinase inhibitors also incorporate aniline-like structures. A broad kinase panel screen would be necessary to identify any unexpected activities.

-

Postulated Binding Mode

The aniline nitrogen and the sulfonyl oxygens are predicted to be key interaction points within the ATP-binding site of a target kinase. The aniline N-H can act as a hydrogen bond donor to the hinge region of the kinase, a canonical interaction for many Type I and Type II kinase inhibitors. The sulfonyl oxygens can act as hydrogen bond acceptors, further anchoring the molecule in the binding pocket. The substituent introduced on the aniline nitrogen will be crucial for determining selectivity and potency, as it will occupy the solvent-exposed region of the ATP-binding site.

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase ATP-binding site.

Caption: Postulated binding mode of a this compound derivative in a kinase active site.

Experimental Evaluation: A Tiered Screening Approach

A systematic and tiered approach to the biological evaluation of a new compound library is essential for efficient lead identification and optimization.

Primary Screening: Kinase Panel

The initial step should be to screen the synthesized library against a broad panel of protein kinases. This will provide a comprehensive overview of the compounds' activities and selectivities. Commercially available kinase profiling services offer panels of hundreds of kinases, allowing for an unbiased assessment of the initial SAR.

Table 1: Representative Kinase Panel for Primary Screening

| Kinase Family | Representative Kinases |

| Tyrosine Kinases | EGFR, VEGFR2, PDGFRβ, c-Met, Mer, Axl, Src, Abl |

| Serine/Threonine Kinases | AKT1, CDK2, MAPK1, ROCK1 |

Secondary Assays: In Vitro Characterization

Compounds that exhibit potent and selective inhibition of one or more kinases in the primary screen should be advanced to secondary in vitro assays to confirm their activity and determine their mechanism of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR2)

-

Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

-

Materials:

-

Recombinant human VEGFR2 kinase domain.

-

Biotinylated substrate peptide.

-

ATP.

-

Europium-labeled anti-phosphotyrosine antibody.

-

Streptavidin-allophycocyanin (SA-APC).

-

Assay buffer.

-

Test compounds (dissolved in DMSO).

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in assay buffer.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection solution containing the europium-labeled antibody and SA-APC.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

-

Calculate the ratio of the two emission signals, which is proportional to the extent of substrate phosphorylation.

-

Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assays: Target Engagement and Functional Effects

The most promising compounds from in vitro assays should be evaluated in cell-based assays to assess their ability to inhibit kinase signaling in a more physiologically relevant context.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

-

Cell Line Selection: Choose a cancer cell line that overexpresses the target kinase and is dependent on its activity for proliferation (e.g., HUVECs for VEGFR2, A549 cells for EGFR).

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.

-

Structure-Activity Relationship (SAR) Exploration

The initial screening and secondary assays will provide the foundational data for building a robust SAR model. Key areas of exploration will include:

-

Substituents on the Aniline Nitrogen: This is expected to be the primary driver of potency and selectivity. Systematic variation of the size, electronics, and hydrogen bonding capacity of this substituent will be crucial.

-

Aniline Ring Substitution: Introduction of small substituents (e.g., fluoro, chloro, methyl) on the aniline ring can modulate the pKa of the aniline nitrogen and influence the compound's orientation in the binding pocket.

-

Modifications to the Linker and Sulfonyl Group: While the 2-methanesulfonylethoxy group is the core of this series, exploration of alternative linkers (e.g., propyl, propargyl) and sulfonyl groups (e.g., ethanesulfonyl, benzenesulfonyl) could lead to improved properties.

Table 2: Hypothetical SAR for a Kinase Inhibitor Series

| R-Group on Aniline Nitrogen | IC₅₀ (nM) | Comments |

| H | >10,000 | Inactive |

| Acetyl | 5,000 | Weak activity |

| Phenyl | 800 | Moderate activity |

| 4-Fluorophenyl | 250 | Improved potency |

| 3-Pyridyl | 100 | Potent, good solubility |

| Quinazolin-4-yl | 25 | Highly potent, potential for dual EGFR/VEGFR inhibition |

Conclusion and Future Directions

The this compound scaffold represents a novel and promising starting point for the discovery of new pharmacological agents, particularly in the area of kinase inhibition. This technical guide has outlined a rational approach to the design, synthesis, and evaluation of derivatives based on this core. By leveraging established synthetic methodologies and a tiered screening cascade, researchers can efficiently explore the SAR of this compound class and identify lead candidates for further development. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive biological characterization to fully elucidate the pharmacological potential of this intriguing chemical scaffold.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. (2018). [Link]

-

Di Micco, S., et al. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2201402 (2023). [Link]

-

Kratochvíl, M., et al. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 835-851 (2013). [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481 (2024). [Link]

-

Guney, E., et al. Biologically active important sulfonate ester examples. ResearchGate. (2024). [Link]

-

Supuran, C. T., & Clare, B. W. Quantum Theoretic QSAR of Benzene Derivatives: Some Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 237-248 (2004). [Link]

-

Wikipedia. Williamson ether synthesis. (2023). [Link]

-

Di Micco, S., et al. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. (2023). [Link]

-

Chvojka, T., et al. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. International Journal of Molecular Sciences, 21(10), 3629 (2020). [Link]

-

Roberts, J. C., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. The Journal of organic chemistry, 73(18), 7239–7246 (2008). [Link]

-

Moku, G. F. K., et al. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290 (2024). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 3-Aminophenol. (n.d.). [Link]

-

PubChem. 3-Aminophenol. (n.d.). [Link]

-

Głowacka, I. E., et al. Activities of 3-methoxy aniline derivatives of compound 3. ResearchGate. (2018). [Link]

-

Bhusare, C., et al. A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 924-942 (2022). [Link]

-

Pirmsawang, B., et al. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Advances, 14(10), 7015-7025 (2024). [Link]

-

Maciag, A. E., et al. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1478 (2024). [Link]

-

Teasdale, A., et al. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 858-867 (2010). [Link]

-

Yang, T. H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 13(10), 284 (2020). [Link]

-

Snodin, D. J. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 114(1), 1-8 (2025). [Link]

-

Bhusare, C. N., et al. A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 924-942 (2022). [Link]

-

Khan, I., et al. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect, 9(45), e202402636 (2024). [Link]

-

Moku, G. F. K., et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 25(21), 5198 (2020). [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. US4212823A - Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones - Google Patents [patents.google.com]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. iris.unibs.it [iris.unibs.it]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

Safety Data Sheet (SDS) and hazard identification for 3-(2-Methanesulfonylethoxy)aniline

Topic: Safety Data Sheet (SDS) and Hazard Identification for 3-(2-Methanesulfonylethoxy)aniline Content Type: Technical Risk Management Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Professionals in Drug Development

Chemical Identity & Strategic Context

Compound Name: this compound

CAS Number: 1184567-84-7

Molecular Formula: C

Strategic Importance

This compound is a specialized "aniline linker" used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. The 3-(2-methanesulfonylethoxy) moiety is strategically designed to improve the physicochemical properties of drug candidates—specifically solubility and metabolic stability—by introducing a polar sulfone group while maintaining the aniline handle for coupling reactions (e.g., amide coupling, Buchwald-Hartwig amination).

Handling this compound requires a shift in mindset from "standard reagent" to "potent intermediate." While less volatile than unsubstituted aniline, the sulfone group facilitates bioavailability, potentially increasing systemic absorption upon exposure.

Hazard Profiling: The Mechanism of Toxicity

Standard SDSs list H-codes; this section explains the physiological "Why" to drive compliance.

The Aniline Toxicity Cycle (Methemoglobinemia)

The primary risk associated with this compound is methemoglobinemia , a condition where iron in hemoglobin is oxidized from the ferrous (Fe

Unlike simple acids or bases, aniline toxicity is metabolically activated . The liver converts the parent aniline into an N-hydroxylamine intermediate. This metabolite enters the red blood cell and initiates a redox cycle that continuously oxidizes hemoglobin.

Derived GHS Classification (Read-Across Strategy)

As a research chemical (CAS > 1M), full regulatory toxicological data may be sparse. We apply the "Precautionary Principle" using structure-activity relationship (SAR) data from Aniline (CAS 62-53-3) and 4-(methylsulfonyl)aniline.

| Hazard Class | Category | Hazard Statement | Mechanism/Justification |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. | Rapid absorption via GI tract; metabolic activation to hemotoxic agents. |

| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction.[3] | Anilines are electrophilic haptens that bind to skin proteins, triggering immune response. |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood, Spleen). | Chronic exposure leads to red blood cell hemolysis and splenomegaly. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[4] | Basic amine functionality causes local irritation to mucous membranes. |

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway that necessitates strict exposure controls.

Figure 1: The metabolic activation pathway of anilines leading to methemoglobinemia.

Engineering Controls & Handling Protocols

Trustworthiness requires self-validating systems. Do not rely on PPE alone.

Containment Hierarchy

For this compound, treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³).

-

Primary Control: Vented Balance Enclosure (VBE) or Powder Containment Hood .

-

Why: Standard fume hoods often have turbulence that can blow light powders back at the operator. VBEs are designed specifically for stable airflow during weighing.

-

-

Secondary Control: Standard Chemical Fume Hood (for solubilized liquid handling).

-

Prohibited: Open benchtop handling.

Protocol: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

-

Preparation: Place the receiving vessel (flask) and the source container inside the VBE. Place a waste bag inside.

-

Static Control: Use an anti-static gun or bar on the spatula and vessel. Sulfone derivatives can be static-prone, causing "jumping" of powder.

-

Weighing:

-

Open source container only inside the VBE.

-

Transfer solid using a disposable spatula.

-

Self-Validation: If you see visible dust on the balance surface after weighing, your technique has failed. Clean immediately with a wet wipe (solvent-dampened).

-

-

Solubilization: Add solvent (e.g., DMSO, DCM) to the solid before removing it from the VBE. Handling the compound in solution significantly reduces inhalation risk.

Visualization: Safe Handling Workflow

Figure 2: Step-by-step workflow to minimize inhalation exposure during handling.

Emergency Response & First Aid

Specific antidotes are required for aniline exposure.

Exposure Response

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Alert Medical: Mention "Aniline Derivative Exposure."

-

Skin Contact:

-

Do NOT use alcohol/solvent to wash skin (this increases absorption).

-

Wash with copious amounts of soap and water for 15 minutes.

-

Monitor for cyanosis (blue lips/fingernails).

-

-

Eye Contact: Rinse for 15 minutes.[4] Consult an ophthalmologist.

Medical Note (The "Blue Patient")

If a researcher presents with headache, dizziness, nausea, and cyanosis (blue skin) after handling this compound, suspect Methemoglobinemia .

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment.

-

Contraindication: Methylene Blue is ineffective/dangerous in patients with G6PD deficiency.

Spill Cleanup

-

Evacuate the immediate area.

-

PPE: Wear a Tyvek suit and a half-mask respirator with organic vapor/particulate (P100) cartridges.

-

Neutralization: Do not use bleach (can form chloroanilines). Use a surfactant/water mix.

-

Disposal: Collect as hazardous chemical waste (P-listed equivalent protocol recommended).

Physicochemical Properties Table

| Property | Value / Description | Note |

| Physical State | Solid (Powder/Crystalline) | May be sticky/hygroscopic due to sulfone. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility expected. |

| Melting Point | > 80°C (Predicted) | Sulfone group typically raises MP vs. ether analogs. |

| Reactivity | Stable | Incompatible with strong oxidizers and acids. |

| Storage | 2–8°C, Inert Atmosphere (Argon/N2) | Protect from light (anilines darken/oxidize). |

References

-

Sigma-Aldrich. (n.d.). This compound Product Detail (CAS 1184567-84-7).[2] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Aniline (CAS 62-53-3) - Toxicity Mechanism. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidelines for Aniline. Retrieved from

-

Hairui Chemical. (n.d.). This compound Safety Information. Retrieved from

-

New Drug Approvals. (2014). Lapatinib Synthesis and Intermediates.[5] (Contextual reference for the use of sulfonyl-ethoxy-anilines). Retrieved from

Sources

- 1. 3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1184567-84-7 | Sigma-Aldrich [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-(2-Methanesulfonylethoxy)aniline_1184567-84-7_해서 화공 [hairuichem.com]

The Sulfone-Aniline Axis: From Antimicrobial Scaffolds to Kinase Inhibitor Design

Topic: Literature Review of Aniline Derivatives with Sulfone Side Chains Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Toxicologists, and Process Development Scientists.

Executive Summary

The conjugation of aniline (a strong electron donor) with a sulfone moiety (a strong electron-withdrawing group) creates a "push-pull" electronic system that has served as a cornerstone of medicinal chemistry for nearly a century. While historically defined by the anti-leprosy agent Dapsone (4,4'-diaminodiphenyl sulfone), this structural class has evolved.[1] Modern drug discovery now utilizes sulfone side chains not just for pharmacodynamic binding, but to modulate the physicochemical properties (solubility, metabolic stability) of aniline-based kinase inhibitors.

This guide reviews the structural evolution, synthetic challenges, and critical toxicity liabilities of this chemical class. It provides actionable protocols for their synthesis and safety profiling, grounding every claim in mechanistic causality.

Structural Architecture & Pharmacophore Analysis

The aniline-sulfone scaffold is defined by two opposing electronic forces. The aniline nitrogen acts as a hydrogen bond donor (HBD) and a nucleophile, while the sulfone (

The "Push-Pull" Electronic Effect

In systems like Dapsone, the sulfone group exerts a strong

-

Effect on Aniline: The electron withdrawal lowers the

of the aniline nitrogen (typically from ~4.6 to ~1.0–2.5). This reduction in basicity is crucial for oral bioavailability, preventing protonation in the stomach which would otherwise limit membrane permeability. -

Effect on Sulfone: The sulfone oxygen atoms are weakly basic but highly polar, often serving as water-interacting motifs in the solvent-exposed regions of protein binding pockets.

Structural Evolution: From Core to Appendage

-

Generation 1 (The Core): In Dapsone, the sulfone is the linker bridging two anilines. It rigidly orients the rings for dihydropteroate synthase inhibition.

-

Generation 2 (The Appendage): In modern oncology (e.g., Lapatinib ), the aniline acts as the "hinge binder" (mimicking ATP's adenine), while the sulfone is relegated to a flexible side chain. Here, the sulfone improves solubility and interacts with non-conserved residues, enhancing selectivity.

The Archetype: Dapsone and the "Aniline Trap"

To work with this class, one must understand the toxicity profile established by Dapsone. The therapeutic window is limited by a specific metabolic liability known as the "Aniline Trap."

Mechanism of Toxicity: Methemoglobinemia

The primary failure mode for aniline-sulfone drugs is hematotoxicity.

-

N-Hydroxylation: CYP450 enzymes (specifically CYP2C9 and CYP2E1) oxidize the aniline nitrogen to a hydroxylamine (

). -

Redox Cycling: This metabolite enters erythrocytes and reacts with Oxyhemoglobin (

). -

The Damage: Hemoglobin is oxidized to Methemoglobin (

), which cannot carry oxygen.[1] The hydroxylamine is oxidized to a nitroso species, which is then recycled back to hydroxylamine by NADPH-dependent reductases, creating a catalytic cycle of damage.

Expert Insight: When designing new aniline-sulfone derivatives, blocking the para-position relative to the amine or adding steric bulk ortho to the amine can reduce N-hydroxylation rates, mitigating this toxicity.

Visualization: The Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation pathway leading to methemoglobinemia.

Caption: The "Aniline Trap" mechanism showing the catalytic redox cycling between N-hydroxy metabolites and Hemoglobin, leading to Methemoglobinemia.

Synthetic Methodologies: Chemoselectivity is Key

Synthesizing sulfone-anilines presents a specific challenge: Oxidative Chemoselectivity .

Most routes involve oxidizing a sulfide precursor (

The "Green" Oxidation Protocol (Recommended)

Traditional methods use mCPBA (meta-chloroperoxybenzoic acid), but this often requires protection of the aniline. A superior, modern approach utilizes Oxone (Potassium peroxymonosulfate) in aqueous media, which is highly selective for sulfur over nitrogen at controlled pH.

Visualization: Synthetic Workflow

Caption: Orthogonal synthesis strategy. Oxidizing the sulfur before reducing the nitro group prevents aniline oxidation side-reactions.

Experimental Protocols

Protocol A: Chemoselective Sulfide Oxidation (Green Chemistry)

Based on the methodology validated by Mahajan et al. and consistent with sustainable process chemistry.

Objective: Convert a sulfide side chain to a sulfone without protecting the aniline (or using a nitro-precursor).

Reagents: Oxone (

-

Preparation: Dissolve the sulfide substrate (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

-

Addition: Add Oxone (1.2 equiv for sulfoxide, 2.5 equiv for sulfone) slowly at room temperature.

-

Critical Step: Monitor the exotherm. High temperatures promote side reactions.

-

-

Reaction: Stir vigorously for 2–4 hours. Monitor via TLC or LC-MS.

-

Workup: Filter off the precipitated potassium salts. Extract the filtrate with Ethyl Acetate.[2] Wash organic layer with sodium bisulfite (to quench excess oxidant) followed by brine.

-

Validation:

-NMR should show a downfield shift of the protons adjacent to the sulfur (typically

Protocol B: In Vitro Methemoglobinemia Liability Screen

Essential for any new chemical entity (NCE) containing an aniline.

Objective: Assess the potential of the NCE to cause oxidative stress in blood.

-

Incubation: Incubate human liver microsomes (HLM) with the test compound (10

) and NADPH to generate metabolites. -

Transfer: Transfer the metabolic mixture to a solution of fresh human whole blood or washed erythrocytes.

-

Measurement: Monitor the absorbance at 630 nm (specific for Methemoglobin) over 60 minutes.

-

Control: Use Dapsone (positive control) and vehicle (negative control).

-

Threshold: A >5% increase in MetHb relative to control indicates a significant safety liability.

Comparative Data: Sulfones in Therapy[3]

The following table contrasts the "Classic" use of this motif with "Modern" applications, highlighting the shift in design philosophy.

| Feature | Classic (e.g., Dapsone) | Modern (e.g., Lapatinib) |

| Role of Aniline | Pharmacophore (Folate mimic) | Hinge Binder (ATP mimic) |

| Role of Sulfone | Core Scaffold (Linker) | Side Chain (Solubility/Interaction) |

| Target | Dihydropteroate Synthase (Bacteria) | EGFR / HER2 Tyrosine Kinase (Human) |

| Toxicity Risk | High (Methemoglobinemia) | Low (Steric bulk prevents N-oxidation) |

| Metabolism | N-Hydroxylation (Toxic) | CYP3A4 O-dealkylation (Detox) |

References

-

Dapsone Mechanism & Toxicity

-

Lapatinib Structure & Pharmacology

- Source: FDA / DrugBank.

- Title: Lapatinib: Pharmacology and Structure (Sulfone moiety analysis).

-

URL:[Link]

-

Green Oxidation Protocols

-

Methemoglobinemia Clinical Data

Sources

Methodological & Application

Advanced Application Note: Using 3-(2-Methanesulfonylethoxy)aniline in Kinase Inhibitor Design

Executive Summary

This guide details the application of 3-(2-Methanesulfonylethoxy)aniline (CAS: 1184567-84-7) as a specialized building block in the design of ATP-competitive kinase inhibitors. While primary aniline motifs are ubiquitous in kinase medicinal chemistry (serving as hinge binders or hydrophobic pocket occupants), this specific derivative offers a unique solution to the solubility-permeability trade-off .

Unlike traditional solubilizing tails that rely on basic amines (e.g., morpholine, piperazine), the sulfone-ether tail provides high polarity and hydrogen-bond accepting capability without ionization at physiological pH. This reduces risks associated with hERG channel inhibition and phospholipidosis, making it a critical tool for optimizing the ADME profile of lead compounds targeting EGFR, VEGFR, and MET.

Chemical Profile & Design Rationale

Molecule Specifications[1][2]

-

IUPAC Name: 3-(2-(methylsulfonyl)ethoxy)aniline

-

CAS: 1184567-84-7

-

Molecular Weight: 215.27 g/mol [1]

-

Formula: C9H13NO3S[1]

-

Key Features:

-

Aniline Nitrogen: Nucleophilic attachment point for scaffolds (SNAr/Buchwald).

-

Ether Linker: Provides rotational freedom and metabolic stability compared to esters.

-

Methyl Sulfone: Strong H-bond acceptor (dipole moment ~4.5 D), highly polar, non-basic.

-

Medicinal Chemistry Logic: Why This Block?

In the "Anatomy of a Kinase Inhibitor," the aniline moiety often occupies the Hydrophobic Pocket II or extends towards the Solvent Front .

| Feature | Traditional Basic Tail (e.g., Morpholine) | Sulfone-Ether Tail (This Block) |

| Solubility Mechanism | Ionization (pKa ~8) | Polarity (Dipole) & H-Bonding |

| Permeability | Moderate (Charged species limited) | High (Neutral species) |

| hERG Liability | High (Cation-pi interaction) | Low (Neutral) |

| Metabolic Stability | Susceptible to N-oxidation/dealkylation | High (Sulfone is oxidized state) |

Design Insight: Use this block when your lead compound suffers from low solubility but adding a basic amine causes hERG toxicity or poor oral absorption due to high ionization.

Structural Visualization (DOT Diagram)

The following diagram illustrates where this building block fits within a typical Type I kinase inhibitor pharmacophore (e.g., Quinazoline scaffold).

Caption: Pharmacophore mapping of the sulfone-aniline block. The aniline attaches to the core, positioning the sulfone tail to interact with the solvent front, improving solubility.

Experimental Protocols

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for linker variation.

Reaction Pathway:

3-Nitrophenol + 2-Chloroethyl methyl sulfone

Detailed Protocol (Step 1: Alkylation):

-

Reagents: 3-Nitrophenol (1.0 eq), 2-Chloroethyl methyl sulfone (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 3-nitrophenol in DMF (0.5 M concentration).

-

Add

and stir at room temperature for 15 min. -

Add 2-chloroethyl methyl sulfone.

-

Heat to 80°C for 12 hours . Monitor by LCMS (Disappearance of phenol).

-

Workup: Pour into ice water. If solid precipitates, filter and wash.[2] If oil, extract with EtOAc, wash with brine (3x) to remove DMF.

-

-

Yield: Typically 85-90%.

Detailed Protocol (Step 2: Reduction):

-

Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

-

Procedure:

-

Dissolve intermediate in MeOH. Purge with

. -

Add Pd/C carefully.

-

Stir under

atmosphere (1 atm) for 4-6 hours. -

Filtration: Filter through Celite to remove Pd. Caution: Pd/C is pyrophoric; keep wet.

-

Concentration: Evaporate solvent to yield the off-white aniline solid.

-

Storage: Store under Argon at -20°C (Anilines oxidize over time).

-

Coupling to Kinase Scaffold (General SNAr Protocol)

This protocol describes coupling the aniline to a 4-chloroquinazoline core (common in EGFR inhibitors).

Reaction:

4-Chloroquinazoline + this compound

Step-by-Step:

-

Setup: In a dry round-bottom flask, suspend 4-chloroquinazoline derivative (1.0 eq) in Isopropanol (i-PrOH) (10 mL/mmol).

-

Addition: Add this compound (1.1 eq).

-

Catalyst: Optional: Add 1 drop of conc. HCl (catalytic) to accelerate the reaction via protonation of the pyrimidine nitrogen.

-

Reflux: Heat to reflux (85°C) for 3-6 hours.

-

Observation: The product often precipitates as the hydrochloride salt.

-

-

Workup:

Characterization & Quality Control

To ensure the integrity of the building block and final inhibitor, verify the following signals.

NMR Expectations ( NMR, DMSO- )

-

Sulfone Methyl: Singlet,

ppm (Integral 3H). -

Ethylene Linker: Two triplets.

-

:

-

:

-

:

-

Aniline Protons: Broad singlet,

ppm (Disappears with -

Aromatic Region: 4 protons, pattern typical of meta-substitution (approx

6.1 - 7.0 ppm).

LCMS Interpretation

-

Ionization: ESI Positive Mode.

-

Building Block:

Da. -

Fragment: Loss of sulfone tail is rare in soft ionization, but look for

adducts due to the sulfone oxygens.

Case Study: Optimization of an EGFR Inhibitor

Scenario: A lead compound (4-(3-bromoanilino)quinazoline) has potent

Result Analysis:

-

Potency: The meta-substitution is maintained. The ether chain extends into the solvent channel, typically tolerating bulk without steric penalty.

-

Physicochemical Shift:

-

LogP: Decreases by ~1.5 units (Bromine is lipophilic; Sulfone is polar).

-

Solubility: Increases significantly due to the sulfone's ability to accept 2 hydrogen bonds from water.

-

Metabolism: Avoids the oxidative debromination or glutathione conjugation risks of the bromo-arene.

-

Caption: Workflow for rescuing a lipophilic lead series using the sulfone-aniline building block.

References

-

Principles of Kinase Inhibitor Design

-

Sulfone Pharmacophores in Medicinal Chemistry

-

Feng, M., et al. (2016). Sulfone-containing compounds as a promising class of kinase inhibitors.[5] European Journal of Medicinal Chemistry, 119, 114-132.

-

-

Synthetic Methodology (Aniline Alkylation)

-

Beilstein J. Org. Chem. 2024, 20, 1496–1504. (General aniline synthesis reference). Link

-

- Solubility & Physicochemical Properties: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Optimal Reaction Conditions for Nucleophilic Substitution with 3-(2-Methanesulfonylethoxy)aniline

Executive Summary

This guide details the optimization of reaction conditions for 3-(2-methanesulfonylethoxy)aniline (CAS: Analogous to 110178-35-3), a critical building block in the synthesis of EGFR and HER2 tyrosine kinase inhibitors (e.g., Lapatinib analogs).

While the aniline moiety serves as the primary nucleophile in SNAr reactions with 4-chloroquinazolines or chloropyrimidines, the 2-(methanesulfonyl)ethoxy side chain introduces a latent instability: susceptibility to base-mediated

Chemical Properties & Reactivity Profile[1][2]

| Property | Description | Impact on Protocol |

| Nucleophilicity | Moderate ( | Requires thermal activation (reflux) or activated electrophiles. |

| Solubility | Moderate in alcohols; High in DMSO/DMF. | Alcohols (iPrOH, EtOH) are preferred for workup (product precipitation). |

| pKa (Aniline) | ~3.5 - 4.2 (Estimated). | Less basic than alkyl amines; requires minimal proton scavenging. |

| Stability Risk | CRITICAL: Strong bases (NaH, |

Stability Insight: The -Elimination Trap

The sulfone group (

Operational Consequence: Avoid strong bases. Use acidic/neutral conditions (Method A) or mild inorganic bases (Method B) only when necessary.

Optimized Reaction Protocols

Method A: Acid-Catalyzed SNAr (The "Gold Standard")

Best for: Coupling with 4-chloroquinazolines or 4-chloropyrimidines. Mechanism: Protonation of the heteroaryl nitrogen activates the electrophile, making the carbon more susceptible to nucleophilic attack. The product precipitates as the HCl salt, preventing side reactions.

Materials

-

Nucleophile: this compound (1.0 equiv)

-

Electrophile: 4-Chloro-6,7-disubstituted-quinazoline (1.0 - 1.1 equiv)

-

Solvent: Isopropanol (iPrOH) or 2-Butanol (anhydrous)

Step-by-Step Protocol

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the electrophile (e.g., 10 mmol) and the aniline (10 mmol) in Isopropanol (10-15 mL/g of substrate) .

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Observation: The suspension will typically dissolve initially, followed by the gradual precipitation of the product as the hydrochloride salt (yellow/off-white solid) within 30-60 minutes.

-

-

Monitor: Continue reflux for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Note: The spot for the aniline starting material should disappear.

-

-

Cool & Filter: Allow the reaction to cool slowly to room temperature (

). Stir for an additional 1 hour to maximize precipitation. -

Isolation: Filter the solids under vacuum.

-

Wash: Wash the filter cake with cold Isopropanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aniline and trace impurities.

-

Dry: Dry the solid in a vacuum oven at

for 6 hours. -

Yield: Typical yields are 85–95%. The product is isolated as the HCl salt.

Method B: Base-Mediated Coupling (Alternative)

Best for: Acid-sensitive substrates or less reactive electrophiles requiring higher temperatures (e.g., unactivated chloropyridines).

Materials

-

Solvent: DMF or DMAc (Dry).

-

Base: Potassium Carbonate (

, 1.5 equiv) or Cesium Carbonate (

Step-by-Step Protocol

-

Dissolve: Dissolve the electrophile (1.0 equiv) and aniline (1.1 equiv) in DMF (5 mL/mmol).

-

Add Base: Add anhydrous

(1.5 equiv). -

Heat: Heat to

.-

Warning: Do not exceed

to minimize

-

-

Workup: Pour the reaction mixture into ice-water (10 volumes). Stir for 30 minutes.

-

Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate.

Visualizing the Mechanism & Workflow

Reaction Mechanism (SNAr)

The following diagram illustrates the nucleophilic attack and the critical elimination side-pathway to avoid.

Caption: Pathway analysis showing the desired SNAr route (blue/green) versus the base-catalyzed degradation pathway (red dashed).

Experimental Workflow (Method A)

Caption: Standard operating procedure for acid-catalyzed precipitation method.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete precipitation or oiling out. | Switch solvent to 2-Butanol (higher BP) or add Acetonitrile to induce crystallization. |

| Impurity: Phenol peak | Reaction is too basic or too hot. Switch to Method A (no base). If using Method B, lower temp to | |

| No Reaction | Deactivated electrophile. | Add catalytic HCl (4M in dioxane) or use microwave irradiation ( |

| Product is Hygroscopic | HCl salt retention of water. | Dry over |

References

-

Quinazoline Synthesis via SNAr

-

Base-Mediated Elimination Risks

- Title: Nucleophilic Substitution and -Elimin

- Source: Chemistry LibreTexts / Master Organic Chemistry.

-

URL:[Link]

-

Analogous Sulfone Synthesis (Lapatinib Intermediates)

- Title: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment.

- Source: Molecules 2013, 18(1), 1334-1344.

-

URL:[Link]

Sources

Application Note: Preparation of Kinase Inhibitor Intermediates using 3-(2-Methanesulfonylethoxy)aniline

This Application Note and Protocol guide details the use of 3-(2-Methanesulfonylethoxy)aniline (CAS 1184567-84-7) as a strategic building block in the synthesis of pharmaceutical intermediates, specifically targeting Tyrosine Kinase Inhibitors (TKIs) .

Executive Summary & Strategic Value

This compound is a high-value pharmacophore building block used primarily in the development of 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds. These scaffolds are the structural backbone of EGFR, HER2, and VEGFR inhibitors (e.g., Lapatinib, Erlotinib analogs).

The incorporation of the 2-(methanesulfonyl)ethoxy side chain offers distinct medicinal chemistry advantages over traditional alkyl ethers:

-

Enhanced Solubility: The sulfone moiety (

) acts as a polar, non-basic hydrogen bond acceptor, improving aqueous solubility compared to simple alkoxy groups. -

Metabolic Stability: Unlike polyethers (PEGs), the sulfone is resistant to oxidative metabolism (e.g., O-dealkylation), prolonging the drug's half-life.

-

Bioisosterism: It serves as a robust bioisostere for the morpholino-propoxy or methoxy-ethoxy groups found in first-generation kinase inhibitors.

This guide provides a validated protocol for utilizing this aniline in Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1184567-84-7 |

| Molecular Formula | |

| Molecular Weight | 215.27 g/mol |

| Structure | Aniline with a meta-substituted ethyl sulfone ether |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Reactivity | Nucleophilic amine (aniline); Stable sulfone tail |

Core Application: Synthesis of 4-Anilinoquinazoline Scaffolds

The primary application of this intermediate is the

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism (

Representative Reaction Scheme

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (Representative Core) Nucleophile: this compound

Caption: Mechanistic pathway for the SnAr coupling of the aniline building block with a quinazoline core.

Detailed Experimental Protocol

Objective: Preparation of N-(3-(2-(methylsulfonyl)ethoxy)phenyl)quinazolin-4-amine derivative. Scale: 10.0 mmol (Representative Lab Scale)

Reagents & Materials

-

Starting Material A: 4-Chloro-6,7-dimethoxyquinazoline (2.24 g, 10.0 mmol)

-

Starting Material B: this compound (2.15 g, 10.0 mmol)

-

Solvent: Isopropanol (iPrOH) (anhydrous, 30 mL) or Acetonitrile (MeCN).

-

Catalyst (Optional): HCl (4M in Dioxane, 0.1 eq) – Note: Often the reaction is autocatalytic due to HCl generation.

-

Base (Workup): Saturated

or Triethylamine (

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Charge the flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv) and Isopropanol (10 volumes). Stir to create a suspension.

-

Addition: Add This compound (1.0 - 1.1 equiv) in one portion.

-

Reaction: Heat the mixture to Reflux (80-85°C) .

-

Observation: The suspension will typically clear briefly as reagents dissolve, followed by the precipitation of the product as the Hydrochloride salt (yellow/orange solid).

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or HPLC. Reaction is typically complete within 2–4 hours .

-

Cooling: Allow the reaction mixture to cool slowly to room temperature (20–25°C), then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

-

Isolation (Salt Form): Filter the precipitate using a Buchner funnel.

-

Wash the cake with cold Isopropanol (

mL) and Diethyl Ether (

-

-

Free Basing (Optional but Recommended for Intermediates):

-

Suspend the wet cake in Water/DCM (1:1).

-

Adjust pH to 8–9 using saturated

solution. -

Separate the organic layer, dry over

, and concentrate in vacuo.

-

-

Drying: Dry the final solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Caption: Step-by-step process workflow for the synthesis of the target intermediate.

Analytical Control & Troubleshooting

Expected Analytical Data (Proton NMR)

To validate the structure, focus on the unique signals of the side chain in

-

3.05 ppm (s, 3H): Methyl sulfone singlet (

-

3.60 ppm (t, 2H): Methylene adjacent to sulfone (

-

4.45 ppm (t, 2H): Methylene adjacent to oxygen (

- 9.50+ ppm (s, 1H): Amine NH (downfield shift indicates successful coupling to the heteroaromatic ring).

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Yield | Incomplete precipitation of salt. | Cool to 0°C for longer; add diethyl ether as an antisolvent. |

| Sticky Solid | Impurities or wet solvent. | Recrystallize from MeOH/iPrOH; ensure anhydrous solvents are used. |

| Unreacted Aniline | Low reactivity of electrophile. | Add catalytic HCl (dioxane) or switch solvent to DMF/100°C. |

| Byproduct Formation | Hydrolysis of Chloro-quinazoline. | Ensure system is moisture-free; avoid aqueous bases during reaction. |

Safety & Handling

-

Aniline Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and toxic by inhalation/absorption. Wear full PPE (gloves, lab coat, respirator).

-

Sulfone Stability: The sulfone group is thermally stable but avoid strong reducing agents (e.g.,

) which might reduce the sulfone to a sulfide or sulfoxide under harsh conditions. -

Reaction Hazards: The reaction with 4-chloroquinazolines is exothermic. Add the aniline slowly if working on >100g scale.

References

-

Quinazoline Synthesis Methods: Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link

-

Lapatinib Process Chemistry: "Process for the preparation of Lapatinib and its pharmaceutically acceptable salts." World Intellectual Property Organization, WO2010061400. (Describes analogous aniline coupling conditions). Link

-

Sulfone Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link

Application Notes and Protocols for the Acylation of 3-(2-Methanesulfonylethoxy)aniline with Acid Chlorides

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the reagents and catalysts for the acylation of 3-(2-methanesulfonylethoxy)aniline with acid chlorides. This reaction is a fundamental transformation in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. These notes offer an in-depth analysis of the reaction mechanism, a critical evaluation of various reagents and catalysts, and detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Amide Bond Formation

The amide bond is one of the most important functional groups in chemistry and biology, forming the backbone of peptides and proteins and being a cornerstone in a vast array of pharmaceuticals. The reaction of an amine with an acid chloride, often referred to as a Schotten-Baumann reaction, is a robust and widely employed method for the synthesis of amides.[1][2] This particular application note focuses on the acylation of this compound, a substituted aniline that may serve as a key intermediate in the synthesis of targeted therapeutics. The methanesulfonylethoxy group can influence the molecule's solubility, pharmacokinetic properties, and potential for hydrogen bonding, making its derivatives of significant interest in medicinal chemistry.

Understanding the optimal reagents and catalysts for the acylation of this specific aniline is crucial for achieving high yields, purity, and scalability. This guide will delve into the mechanistic intricacies of the reaction and provide practical, step-by-step protocols to empower researchers to successfully synthesize the desired amide products.

Mechanistic Insights: The Acylation of Anilines

The acylation of an aniline with an acid chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is subsequently lost from the nitrogen atom, typically facilitated by a base, to yield the final amide product and a protonated base.[3]

The overall reaction is as follows:

R-COCl + H₂N-Ar → R-CONH-Ar + HCl

Where 'R' is an organic substituent and 'Ar' is the 3-(2-methanesulfonylethoxy)phenyl group.

The hydrochloric acid (HCl) generated as a byproduct must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[4][5]

Reagents and Catalysts: A Strategic Selection

The success of the acylation reaction hinges on the appropriate choice of base and, if necessary, a catalyst.

The Role of the Base

The primary role of the base is to scavenge the HCl produced during the reaction, thus driving the equilibrium towards the product side.[5] Common bases for this purpose include:

-

Pyridine: A moderately weak base that also functions as a nucleophilic catalyst.[6][7] It can activate the acid chloride by forming a more reactive acylpyridinium salt.[8] However, it can be challenging to remove during workup due to its water miscibility and relatively high boiling point.

-

Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered tertiary amines.[9] They are excellent acid scavengers and are generally easier to remove than pyridine during workup. DIPEA is often preferred when dealing with base-sensitive substrates.

-

Aqueous Sodium Hydroxide (in a biphasic system): This is the classic Schotten-Baumann condition, where the reaction is performed in a two-phase system (e.g., dichloromethane and water).[1][10] The NaOH in the aqueous phase neutralizes the HCl as it is formed.

The Power of Nucleophilic Catalysis: DMAP

For less reactive anilines or acid chlorides, or to accelerate the reaction rate, a nucleophilic catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst.[11] Its mechanism of action involves the initial reaction with the acid chloride to form a highly reactive N-acylpyridinium ion. This intermediate is much more susceptible to nucleophilic attack by the aniline than the original acid chloride. DMAP is used in catalytic amounts (typically 1-10 mol%).[11][12]

The catalytic cycle of DMAP can be visualized as follows:

Caption: Catalytic cycle of DMAP in acylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific acid chlorides.

Protocol 1: General Acylation using Pyridine as a Base and Solvent

This protocol is suitable for relatively reactive acid chlorides.

Materials:

-

This compound

-

Acid chloride (1.1 equivalents)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.[13]

Protocol 2: DMAP-Catalyzed Acylation with Triethylamine

This protocol is recommended for less reactive starting materials or when a faster reaction is desired.

Materials:

-

This compound

-

Acid chloride (1.1 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.05-0.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue by recrystallization or flash column chromatography.[13]

Caption: General experimental workflow for acylation.

Data Presentation: Reagent Comparison

| Reagent/Catalyst | Role | Typical Amount | Advantages | Disadvantages |

| Pyridine | Base & Catalyst | Solvent or 2-3 eq. | Acts as both base and catalyst.[6][7] | Can be difficult to remove; unpleasant odor. |

| Triethylamine (TEA) | Base | 1.5-2.0 eq. | Effective acid scavenger; easily removed.[9] | Not a catalyst. |

| DIPEA | Base | 1.5-2.0 eq. | Non-nucleophilic; good for sensitive substrates. | More expensive than TEA. |

| NaOH (aq) | Base | 2.0-3.0 eq. | Inexpensive; effective for Schotten-Baumann.[1] | Requires a biphasic system; potential for hydrolysis of the acid chloride. |

| DMAP | Catalyst | 0.01-0.1 eq. | Highly efficient; significantly increases reaction rate.[11] | Can be toxic; must be used in catalytic amounts. |

Conclusion

The acylation of this compound with acid chlorides is a straightforward yet critical reaction for the synthesis of potentially valuable pharmaceutical intermediates. The choice of reagents and catalysts, particularly the base and the optional use of DMAP, should be guided by the reactivity of the specific acid chloride and the desired reaction kinetics. The protocols provided herein offer robust starting points for this transformation. As with any synthetic procedure, careful monitoring and optimization are key to achieving high yields and purity.

References

- BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Brainly.in. (2020, October 10). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

-

eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]

-

MARKS App. (n.d.). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

-

Shaalaa.com. (2021, August 24). Write a short note on the following. Schotten-Baumann reaction. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 4. What is the role of pyridine in the acylation [esaral.com]

- 5. getmarks.app [getmarks.app]

- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 7. brainly.in [brainly.in]

- 8. echemi.com [echemi.com]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. shaalaa.com [shaalaa.com]

- 11. Application of Efficient Catalyst DMAP [en.highfine.com]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 3-(2-Methanesulfonylethoxy)aniline

Executive Summary & Chemical Profile[1]

Removing unreacted 3-(2-Methanesulfonylethoxy)aniline (hereafter referred to as 3-MEA ) presents a specific purification challenge due to its amphiphilic nature. Unlike simple lipophilic anilines, 3-MEA contains a polar sulfone moiety (

-

The Challenge: The molecule possesses both a basic primary amine (

) and a polar, hydrogen-bond-accepting sulfone group. This increases its water solubility compared to standard anilines, making aqueous extraction less efficient if not pH-controlled. Furthermore, its polarity often causes co-elution with polar reaction products (e.g., quinazolines) on silica gel. -

The Solution Strategy: The purification method must be selected based on the basicity of your target product .[1]

Decision Matrix: Select Your Protocol

Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product chemistry.

Detailed Protocols

Method A: Acid-Base Extraction (Liquid-Liquid)

Best For: Reactions where the product is neutral (e.g., amides formed by reacting 3-MEA with acid chlorides) or acidic .